Beta-Amyloid (1-10) is a peptide fragment derived from the larger amyloid precursor protein, which plays a significant role in the pathogenesis of Alzheimer’s disease. This specific fragment consists of the first ten amino acids of the beta-amyloid peptide, which is crucial in the formation of amyloid plaques associated with neurodegeneration. The study of Beta-Amyloid (1-10) is essential for understanding the early stages of amyloid aggregation and its implications in Alzheimer's disease.
Beta-Amyloid (1-10) is synthesized from the amyloid precursor protein through enzymatic cleavage by beta-secretase and gamma-secretase. The peptide can also be produced synthetically using solid-phase peptide synthesis techniques, allowing for detailed studies on its properties and interactions with other molecules.
Beta-Amyloid (1-10) is classified as a neurotoxic peptide that is implicated in the development of Alzheimer’s disease. It belongs to a group of peptides known as amyloids, which are characterized by their propensity to aggregate and form fibrillar structures.
The synthesis of Beta-Amyloid (1-10) can be achieved through several methods, primarily focusing on solid-phase peptide synthesis. This method involves the sequential addition of protected amino acids to a solid support, allowing for efficient purification and characterization of the final product.
The efficiency of synthesizing Beta-Amyloid (1-10) has been improved by employing strategies such as using pseudoprolines to reduce aggregation during synthesis and purification processes .
Beta-Amyloid (1-10) consists of a sequence of ten amino acids, specifically:
The molecular formula for Beta-Amyloid (1-10) is C55H78N14O12S, with a molecular weight of approximately 1185.39 g/mol.
The structural analysis reveals that Beta-Amyloid (1-10) can adopt various conformations depending on environmental factors such as pH and ionic strength, influencing its aggregation behavior.
Beta-Amyloid (1-10) participates in several chemical reactions that contribute to its aggregation into larger amyloid fibrils. These reactions include:
The aggregation process can be monitored using techniques such as circular dichroism spectroscopy and transmission electron microscopy, which provide insights into the conformational changes during fibril formation .
Beta-Amyloid (1-10) plays a critical role in the initial stages of plaque formation in Alzheimer's disease. The mechanism involves:
Studies indicate that even small fragments like Beta-Amyloid (1-10) can influence neuronal toxicity and are involved in synaptic dysfunction, contributing to cognitive decline observed in Alzheimer’s patients .
Beta-Amyloid (1-10) is typically a white to off-white powder when synthesized and has a solubility profile that varies significantly with pH and ionic strength. Its stability can be affected by temperature and storage conditions.
The peptide displays characteristics common to amyloidogenic peptides, including:
Relevant data indicate that modifications to its structure can enhance solubility and reduce aggregation rates, aiding in therapeutic developments .
Beta-Amyloid (1-10) serves several important functions in scientific research:
The identification of β-amyloid (Aβ) by Glenner and Wong in 1984 marked a pivotal breakthrough in Alzheimer’s disease (AD) research, establishing Aβ as the core component of senile plaques [1] [10]. Early neuropathological studies revealed a perplexing disconnect: amyloid plaque density poorly correlated with clinical dementia severity, suggesting plaques alone were insufficient to explain neurodegeneration [1]. This paradox fueled investigations into soluble Aβ pools and their biochemical properties. The isolation of Aβ from Down syndrome brains in 1987, followed by the cloning of the amyloid precursor protein (APP) gene, positioned Aβ metabolism at the center of AD pathogenesis [4] [10]. Landmark genetic studies in the 1990s solidified this connection, as mutations in APP, PSEN1, and PSEN2 genes were linked to familial AD (FAD). These mutations universally altered APP processing, increasing total Aβ production or the ratio of neurotoxic Aβ42 to shorter isoforms [7] [10]. The subsequent development of amyloid PET tracers (e.g., Pittsburgh Compound B) enabled in vivo visualization of amyloid pathology, transforming AD from a post-mortem diagnosis to a biologically defined continuum [7] [9].
The original amyloid cascade hypothesis (1992) posited Aβ deposition as the primary trigger initiating tau pathology, synaptic dysfunction, and neuronal loss [5] [10]. Repeated clinical trial failures targeting amyloid plaques necessitated refinement of this model. Contemporary revisions emphasize:
Table 1: Evolution of the Amyloid Cascade Hypothesis
Era | Core Tenet | Evidence | Limitations Addressed |
---|---|---|---|
Classical (1992) | Fibrillar plaques drive neurodegeneration | Autopsy plaque density in AD; FAD mutations increasing Aβ production | Poor plaque-clinical symptom correlation |
Revised (2010s) | Soluble oligomers are key neurotoxins | AβOs block LTP; Bind PrPC-mGluR5 complex inducing synaptic loss | Negative anti-plaque trial outcomes |
Current (2020s) | Aβ triggers multi-factorial downstream cascades | Aβ-induced neuroinflammation; Tau spreading dependent on Aβ | Explains progression despite plaque removal |
Beta-amyloid (1-10) represents the N-terminal fragment of full-length Aβ peptides (e.g., Aβ40/42). Unlike its longer counterparts, Aβ(1-10) lacks the hydrophobic C-terminal domain essential for aggregation into β-sheet-rich fibrils or oligomers [6]. Key functional distinctions include:
Table 2: Aβ Isoform Properties and Pathogenic Significance
Isoform | Length (AA) | Aggregation Propensity | Neurotoxicity | Key Pathogenic Role |
---|---|---|---|---|
Aβ(1-42) | 42 | High (hydrophobic C-term) | Severe | Forms core of plaques; seeds oligomer production |
Aβ(1-40) | 40 | Moderate | Moderate | Dominant soluble form; vascular amyloid deposits |
Aβ(1-38) | 38 | Low | Low/Protective? | Correlates with slower cognitive decline |
Aβ(1-10) | 10 | Negligible | None observed | Antibody target; potential biomarker scaffold |
Full-length Aβ oligomers (AβOs) adopt polymorphic structures (dimers to dodecamers), each with distinct toxicity profiles [2] [10]. Their synaptic impact involves:
In contrast, Aβ(1-10) lacks the C-terminal domains necessary for membrane insertion or PrPC binding. While not intrinsically neurotoxic, it may influence disease by:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5